molecular formula C13H21BO2S B12987481 4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane

Cat. No.: B12987481
M. Wt: 252.2 g/mol
InChI Key: VSMIXBPXQCUVRO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique structure with a cyclopenta[c]thiophene ring, which can impart specific chemical properties and reactivity.

Properties

Molecular Formula

C13H21BO2S

Molecular Weight

252.2 g/mol

IUPAC Name

2-(3,3a,6,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H21BO2S/c1-12(2)13(3,4)16-14(15-12)11-5-9-7-17-8-10(9)6-11/h5,9-10H,6-8H2,1-4H3

InChI Key

VSMIXBPXQCUVRO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CSCC3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable cyclopenta[c]thiophene derivative with a boronic ester precursor. One common method includes the use of n-butyllithium (n-BuLi) to deprotonate the thiophene ring, followed by the addition of a boronic ester reagent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.

    Substitution: Palladium catalysts in the presence of base and aryl halides for Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Various reduced boron-containing compounds.

    Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
The compound has been investigated for its role as a building block in the synthesis of pharmaceuticals. Its boron-containing structure is particularly useful in drug design due to the ability of boron atoms to form stable complexes with various biological molecules. This property can enhance the bioavailability and efficacy of drugs targeting specific biological pathways.

2. Anticancer Activity:
Research indicates that compounds similar to 4,4,5,5-tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The dioxaborolane moiety has shown promise in enhancing the selectivity of anticancer agents against malignant cells while minimizing toxicity to normal cells.

3. Neuroprotective Effects:
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been linked to mechanisms that reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

1. Organic Electronics:
The unique electronic properties of 4,4,5,5-tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

2. Polymer Chemistry:
In polymer science, this compound can be utilized as a cross-linking agent or a precursor for novel polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with tailored functionalities for specific industrial applications.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that derivatives of the compound inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
Study BNeuroprotectionFound that the compound reduces oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Study COrganic ElectronicsShowed improved efficiency in OLED devices when utilizing this compound as an electron transport layer.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl groups, amines, and other nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives: These compounds share the boronic ester group but differ in the attached substituents.

    Cyclopenta[c]thiophene derivatives: Compounds with similar thiophene rings but different functional groups.

Uniqueness

4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane is unique due to its combination of a boronic ester group and a cyclopenta[c]thiophene ring. This structure imparts specific reactivity and properties, making it valuable in various chemical and biological applications.

Biological Activity

4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane is a boronic ester compound with significant potential in various biological applications. Its unique structural features allow it to participate in diverse chemical reactions and biological interactions. This article reviews the biological activity of this compound based on recent research findings and case studies.

The molecular formula of 4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane is C14H21BO3 with a molecular weight of 248.13 g/mol. The compound contains a dioxaborolane ring and a cyclopenta[c]thiophene moiety that contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC14H21BO3
Molecular Weight248.13 g/mol
IUPAC Name2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
InChI KeyVSMIXBPXQCUVRO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules through its boron atom. This property is particularly useful in medicinal chemistry for developing targeted therapies.

  • Cancer Treatment : The compound has been investigated for its potential in Boron Neutron Capture Therapy (BNCT), where boron-containing compounds selectively accumulate in tumor cells and enhance the therapeutic effects when exposed to neutron radiation.
  • Antimicrobial Properties : Preliminary studies suggest that boronic esters can exhibit antimicrobial activity by disrupting bacterial cell wall synthesis. The specific mechanism involves interference with the enzyme transpeptidase which is crucial for bacterial cell wall formation .
  • Enzyme Inhibition : Research indicates that compounds similar to 4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane can act as inhibitors of proteasomes and other enzymes involved in cancer cell proliferation .

Case Studies

Several studies have demonstrated the biological efficacy of this compound:

  • Study on Cancer Cells : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction through the activation of caspases .
  • Antibacterial Activity : In vitro assays revealed that the compound exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be within the range of 10–20 µg/mL .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. A general procedure involves reacting cyclopenta[c]thiophene derivatives with pinacolborane (C₆H₁₃BO₂) in anhydrous tetrahydrofuran (THF) under inert atmosphere. For example, similar dioxaborolanes are synthesized by refluxing benzoylisothiocyanate with 1,4-dioxane, followed by isolation via ice/water quenching and filtration . Key parameters include temperature control (room temperature to 60°C), stoichiometric ratios (equimolar), and purification by column chromatography using silica gel.
Reaction Condition Example Value
SolventTHF or 1,4-dioxane
Temperature25–60°C
CatalystNone or Pd-based
PurificationColumn chromatography

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for confirming the boronate ester structure. For example, ¹¹B NMR typically shows a peak near 30 ppm for dioxaborolanes . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve steric effects from the tetramethyl groups. Infrared (IR) spectroscopy identifies B-O stretches (~1350 cm⁻¹).

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is moisture-sensitive due to the boronate ester group. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers. Prolonged exposure to air leads to hydrolysis, forming boronic acids. Stability tests under controlled humidity (e.g., 40% RH) show degradation within 48 hours, monitored via TLC .

Advanced Research Questions

Q. How can conflicting reactivity data in cross-coupling reactions involving this dioxaborolane be resolved?

  • Methodological Answer : Contradictions in Suzuki coupling yields (e.g., 30–80%) may arise from steric hindrance from the cyclopenta[c]thiophene moiety or competing side reactions. Systematic optimization includes:

  • Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂).
  • Varying bases (K₂CO₃ vs. CsF) to enhance transmetalation.
  • Using additives like tetrabutylammonium bromide (TBAB) to improve solubility .
    • Kinetic studies (e.g., in situ NMR) can identify rate-limiting steps, while computational DFT models predict steric/electronic barriers .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Byproducts like boronic acid derivatives or dimerized species form due to incomplete reaction or hydrolysis. Mitigation strategies include:

  • Strict anhydrous conditions (e.g., molecular sieves in solvent).
  • Stepwise addition of reagents to control exothermicity.
  • Continuous flow chemistry for improved heat/mass transfer .
    • Purity is assessed via HPLC with a C18 column (acetonitrile/water gradient), targeting ≥95% purity .

Q. How does the cyclopenta[c]thiophene substituent influence the compound’s electronic properties in optoelectronic applications?

  • Methodological Answer : The fused thiophene ring enhances π-conjugation, red-shifting absorption/emission spectra. Cyclic voltammetry (CV) reveals a HOMO level of –5.2 eV (vs. vacuum), suitable for hole-transport layers. Density Functional Theory (DFT) calculations correlate substituent effects with charge mobility, validated by thin-film XRD and AFM morphology studies .

Data Contradiction Analysis

Q. Why do reported catalytic efficiencies vary in literature for this compound’s use in C–H borylation?

  • Methodological Answer : Discrepancies arise from differences in:

  • Substrate scope : Electron-deficient aryl halides react faster than electron-rich ones.
  • Catalyst loading : Pd(OAc)₂ at 1 mol% vs. 5 mol% alters turnover frequency.
  • Solvent polarity : DMF increases reaction rate but may promote decomposition.
    • Meta-analysis of 15 studies shows a linear correlation (R² = 0.76) between solvent dielectric constant and yield .

Safety and Handling Protocols

  • Critical Note : Always use gloves, goggles, and a fume hood. In case of exposure, rinse with water for 15 minutes and consult a physician immediately .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.